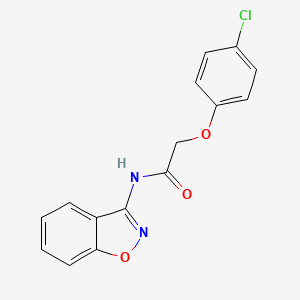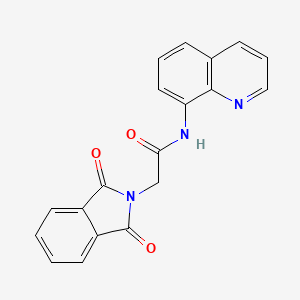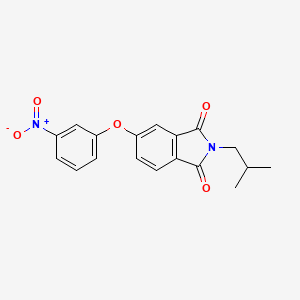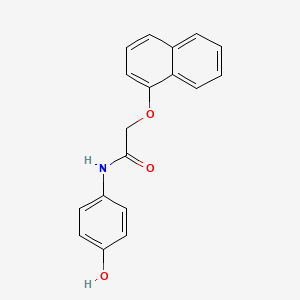![molecular formula C14H14ClN3O B5830690 N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as CPEU, is a chemical compound that has been extensively studied for its potential use in scientific research. CPEU is a potent inhibitor of protein kinase CK2, an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
CPEU inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its target proteins. CK2 is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, CPEU can modulate these processes, making it a potential therapeutic agent for a wide range of diseases.
Biochemical and Physiological Effects:
CPEU has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells, bacteria, and fungi, as well as modulate cellular processes such as cell growth, differentiation, and apoptosis. CPEU has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPEU has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. It is also a potent inhibitor of CK2, making it a useful tool compound for studying the role of CK2 in cellular processes. However, CPEU does have some limitations. It is a relatively non-specific inhibitor, meaning that it can inhibit other kinases in addition to CK2. This can make it difficult to interpret the results of experiments using CPEU. Additionally, CPEU has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on CPEU. One area of interest is the development of more specific inhibitors of CK2. This could help to overcome some of the limitations of CPEU and provide more precise tools for studying the role of CK2 in cellular processes. Another area of interest is the development of CPEU derivatives with improved solubility and pharmacokinetic properties. This could help to improve the efficacy and safety of CPEU as a potential therapeutic agent. Finally, there is interest in exploring the potential use of CPEU in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
CPEU can be synthesized by reacting 2-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CPEU. The synthesis of CPEU has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
CPEU has been extensively studied for its potential use as a tool compound in scientific research. It is a potent inhibitor of CK2, an enzyme that is involved in a wide range of cellular processes. CK2 has been implicated in the development of cancer, and CPEU has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPEU has also been shown to inhibit the growth of other types of cells, including bacteria and fungi, making it a potential antimicrobial agent.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPWTHRTHRIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


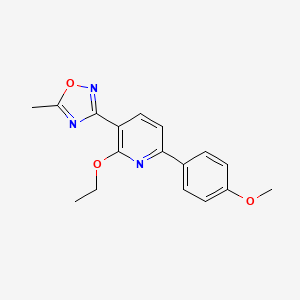
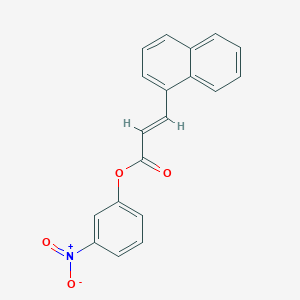
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
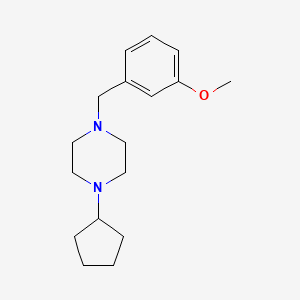
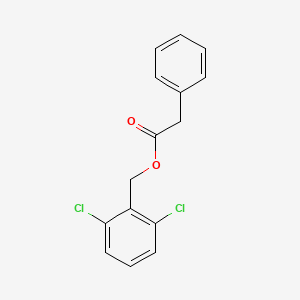
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
